Cas no 1444103-50-7 ((3R)-3-(difluoromethyl)pyrrolidine)

(3R)-3-(difluoromethyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(difluoromethyl)pyrrolidine
- Pyrrolidine, 3-(difluoromethyl)-, (3R)-
- EN300-7549288
- (R)-3-(Difluoromethyl)pyrrolidine
- UZOUSFRKYIBWJB-SCSAIBSYSA-N
- CS-0184112
- SCHEMBL15038049
- 1444103-50-7
-
- インチ: 1S/C5H9F2N/c6-5(7)4-1-2-8-3-4/h4-5,8H,1-3H2/t4-/m1/s1
- InChIKey: UZOUSFRKYIBWJB-SCSAIBSYSA-N
- ほほえんだ: N1CC[C@@H](C(F)F)C1
計算された属性
- せいみつぶんしりょう: 121.07030562g/mol
- どういたいしつりょう: 121.07030562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 74.8
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 12Ų
(3R)-3-(difluoromethyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7549288-0.1g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 0.1g |
$969.0 | 2025-03-22 | |
Enamine | EN300-7549288-2.5g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 2.5g |
$2302.0 | 2025-03-22 | |
Enamine | EN300-7549288-0.5g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 0.5g |
$1057.0 | 2025-03-22 | |
Enamine | EN300-7549288-1.0g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 1.0g |
$1101.0 | 2025-03-22 | |
Enamine | EN300-7549288-0.25g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 0.25g |
$1013.0 | 2025-03-22 | |
Enamine | EN300-7549288-5.0g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 5.0g |
$4538.0 | 2025-03-22 | |
Enamine | EN300-7549288-10.0g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 10.0g |
$8847.0 | 2025-03-22 | |
Enamine | EN300-7549288-0.05g |
(3R)-3-(difluoromethyl)pyrrolidine |
1444103-50-7 | 95.0% | 0.05g |
$925.0 | 2025-03-22 |
(3R)-3-(difluoromethyl)pyrrolidine 関連文献
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
-
10. Book reviews
(3R)-3-(difluoromethyl)pyrrolidineに関する追加情報
Introduction to (3R)-3-(difluoromethyl)pyrrolidine (CAS No. 1444103-50-7)
(3R)-3-(difluoromethyl)pyrrolidine, with the CAS number 1444103-50-7, is a significant compound in the field of pharmaceutical chemistry and drug development. This pyrrolidine derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a difluoromethyl group in its molecular structure imparts distinct chemical and pharmacological characteristics, making it a valuable candidate for further research and development.
The compound belongs to the broader category of heterocyclic amines, which are widely recognized for their role in various biological processes and therapeutic interventions. Pyrrolidine derivatives, in particular, have been extensively studied for their potential as intermediates in the synthesis of bioactive molecules. The stereochemistry of the pyrrolidine ring, specifically the (3R) configuration, plays a crucial role in determining the compound's biological activity and interaction with biological targets.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, lipophilicity, and binding affinity. The introduction of fluorine atoms into organic molecules often leads to improved pharmacokinetic properties, which are essential for the development of effective drugs. The difluoromethyl group in (3R)-3-(difluoromethyl)pyrrolidine is no exception, contributing to its potential as a building block for novel therapeutic agents.
One of the most compelling aspects of (3R)-3-(difluoromethyl)pyrrolidine is its utility as a scaffold for drug discovery. Researchers have leveraged its structural features to develop molecules with targeted biological activities. For instance, studies have shown that derivatives of this compound exhibit promising effects in modulating enzyme inhibition and receptor binding. These findings highlight the compound's potential in addressing various therapeutic challenges.
The synthesis of (3R)-3-(difluoromethyl)pyrrolidine involves sophisticated chemical methodologies that require precise control over reaction conditions and stereochemistry. Advanced techniques such as asymmetric synthesis and transition metal catalysis have been employed to achieve high yields and enantiopurity. These synthetic strategies not only underscore the compound's complexity but also demonstrate the advancements in synthetic organic chemistry that enable the production of such intricate molecules.
Recent research has also explored the pharmacological profile of (3R)-3-(difluoromethyl)pyrrolidine and its derivatives. Preclinical studies have indicated that these compounds may possess anti-inflammatory, anti-cancer, and anti-microbial properties. The ability to fine-tune the structure through modifications at different positions on the pyrrolidine ring allows for the development of molecules with tailored biological activities. This flexibility makes (3R)-3-(difluoromethyl)pyrrolidine a versatile tool for medicinal chemists.
The impact of fluorine substitution on the pharmacological properties of pyrrolidine derivatives has been extensively documented. Fluorinated compounds often exhibit improved binding affinity to biological targets due to changes in electronic distribution and steric interactions. The difluoromethyl group, in particular, has been shown to enhance metabolic stability and reduce susceptibility to degradation by enzymes. These attributes make fluorinated pyrrolidines attractive candidates for drug development.
In conclusion, (3R)-3-(difluoromethyl)pyrrolidine (CAS No. 1444103-50-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential applications in drug discovery underscore its importance as a research tool and lead compound. As ongoing studies continue to uncover new therapeutic possibilities, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.
1444103-50-7 ((3R)-3-(difluoromethyl)pyrrolidine) 関連製品
- 16200-53-6(3-Noradamantane carboxylic acid)
- 329219-60-5(N-(2-Morpholin-4-yl-ethyl)-2,2-diphenyl-acetamide)
- 39086-62-9(Acetamide, 2-chloro-N-(phenylmethyl)-N-propyl-)
- 6976-72-3(Hexanoic acid, heptylester)
- 207986-23-0(2'-Fluoro-3'-(trifluoromethyl)propiophenone)
- 1207547-64-5(4-iodo-2-propyl-1H-imidazole)
- 2171712-89-1(4-(2-cyanocyclohexyl)carbamoyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 157981-64-1(2-4-(tert-butoxy)phenylethan-1-amine)
- 1803779-19-2(2-Cyano-6-formyl-3-(trifluoromethyl)phenylacetic acid)
- 1502363-77-0(1-(3,5-difluoro-4-hydroxyphenyl)-3-methylbutan-1-one)




